2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

PI3Kα inhibition Kinase assay Cancer pharmacology

2-(2-Fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a synthetic heterocyclic compound featuring a thiazolo[5,4-b]pyridine core linked via a meta-phenyl bridge to a 2-fluorophenoxy-propanamide moiety. It is cataloged as PubChem CID 43955395 and has a molecular weight of 393.4 g/mol with a computed XLogP3 of 4.7, indicating moderate lipophilicity.

Molecular Formula C21H16FN3O2S
Molecular Weight 393.44
CAS No. 1020975-53-4
Cat. No. B2622175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
CAS1020975-53-4
Molecular FormulaC21H16FN3O2S
Molecular Weight393.44
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3)OC4=CC=CC=C4F
InChIInChI=1S/C21H16FN3O2S/c1-13(27-18-10-3-2-8-16(18)22)19(26)24-15-7-4-6-14(12-15)20-25-17-9-5-11-23-21(17)28-20/h2-13H,1H3,(H,24,26)
InChIKeyOJOCLQOLDMACGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide (CAS 1020975-53-4): Procurement-Relevant Baseline Profile


2-(2-Fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a synthetic heterocyclic compound featuring a thiazolo[5,4-b]pyridine core linked via a meta-phenyl bridge to a 2-fluorophenoxy-propanamide moiety. It is cataloged as PubChem CID 43955395 and has a molecular weight of 393.4 g/mol with a computed XLogP3 of 4.7, indicating moderate lipophilicity [1]. The compound is primarily utilized as a screening probe in kinase inhibitor discovery, with vendor-reported PI3Kα inhibitory activity at nanomolar concentrations [2]. Its structural framework places it within a well-studied class of thiazolo[5,4-b]pyridine-based kinase inhibitors, where subtle substituent modifications profoundly impact target selectivity and potency [3].

Why Unvalidated Thiazolo[5,4-b]pyridine Analogs Cannot Replace 1020975-53-4 in Targeted Screening


The thiazolo[5,4-b]pyridine scaffold is a privileged structure in kinase inhibition, but its biological profile is exquisitely sensitive to substitution patterns. A seminal SAR study demonstrated that replacing the 2-pyridyl group on the thiazolo[5,4-b]pyridine core with a simple phenyl ring leads to a significant decrease in PI3Kα inhibitory potency [1]; conversely, the EGFR-targeting series by Borude et al. (2024) showed that sulfonamide-bearing analogs achieve single-digit nanomolar IC50 values against NSCLC cell lines, while closely related congeners lacking the sulfonamide were substantially less active [2]. Compound 1020975-53-4 uniquely combines a meta-phenyl linker, a 2-fluorophenoxy group, and a chiral propanamide side chain. Each of these features has been independently associated with altered kinase selectivity, CYP450 metabolic stability, and cell permeability, meaning that swapping to a des-fluoro, para-substituted, or achiral analog would constitute a different chemical entity with an unpredictable pharmacological outcome [3].

Head-to-Head and Class-Level Differentiation Evidence for 2-(2-Fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide


PI3Kα Inhibitory Potency: Vendor-Reported IC50 Relative to Lead Compound 19a

Vendor sources report that 2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide inhibits PI3Kα with an IC50 of approximately 4.6 nM [1]. While this value has not been independently reproduced in a peer-reviewed publication, it can be contextualized against the well-characterized thiazolo[5,4-b]pyridine lead compound 19a, which exhibited a PI3Kα IC50 of 3.6 nM in an enzymatic assay under the same screening paradigm [2]. The modest 1.3-fold potency difference suggests that the 2-fluorophenoxy-propanamide side chain is a viable surrogate for the sulfonamide motif present in 19a, potentially offering orthogonal metabolic and selectivity advantages that have not yet been fully deconvoluted.

PI3Kα inhibition Kinase assay Cancer pharmacology

Phenyl vs. Pyridyl Linker: Impact on PI3Kα Potency from Published SAR

The Xia et al. (2020) SAR study explicitly compared thiazolo[5,4-b]pyridine derivatives bearing a 2-pyridyl substituent versus those with a phenyl substituent at the same position. The pyridyl-attached analogs consistently showed superior PI3Kα inhibition, and the authors concluded that ‘replacement by phenyl lead to a significant decrease in activity’ [1]. 1020975-53-4 incorporates a meta-phenyl linker between the thiazolopyridine core and the propanamide group, analogous to the phenyl-substituted control compounds in that study. Although the exact fold-loss was not provided, the qualitative direction of the SAR indicates that this compound’s phenyl spacer likely attenuates PI3Kα potency relative to pyridyl-containing congeners, highlighting the substituent-dependent nature of kinase engagement.

Structure-activity relationship PI3Kα Thiazolo[5,4-b]pyridine

Fluorophenoxy Substituent: Increased Lipophilicity and Metabolic Stability Potential

The 2-fluorophenoxy group in 1020975-53-4 contributes to a computed XLogP3 of 4.7, compared to XLogP3 values of approximately 2.5–3.5 for non-fluorinated or des-phenoxy thiazolo[5,4-b]pyridine derivatives such as N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide (CAS 863589-15-5, XLogP3 ~2.8) [1] . Fluorine substitution on the phenoxy ring is a well-established medicinal chemistry strategy to enhance metabolic stability by blocking CYP450-mediated oxidation at the para position, while the increased lipophilicity may improve passive membrane permeability [2]. Although direct metabolic stability data for 1020975-53-4 are not publicly available, class-level precedent suggests that this compound is less likely to undergo rapid oxidative clearance compared to its non-fluorinated counterparts.

Fluorine substitution Drug metabolism Lipophilicity

Chiral Propanamide Side Chain: Undefined Stereocenter and Biological Relevance

PubChem records indicate that 1020975-53-4 has one undefined atom stereocenter located at the alpha carbon of the propanamide chain [1]. In contrast, close structural analogs such as 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide (CAS 1021082-22-3) also possess a chiral center but are supplied as racemic mixtures [2]. Chirality at the alpha position of the amide is known to influence kinase selectivity, as enantiomers can differentially occupy the ATP-binding pocket’s stereospecific sub-pockets. Procurement of the racemic mixture may be suitable for initial screening, but hit validation and SAR expansion will likely require enantiomerically pure material to resolve stereochemical contributions to activity.

Chirality Stereochemistry Target selectivity

Optimal Use Cases for 2-(2-Fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide Based on Differentiated Evidence


Primary PI3K Pathway Screening Probe

Use 1020975-53-4 as a tool compound for chemical biology studies probing PI3Kα-dependent signaling, particularly when a non-sulfonamide chemotype is desired to avoid potential off-target effects associated with sulfonamide-containing inhibitors. The vendor-reported PI3Kα IC50 of ~4.6 nM [1] places it in a potency range suitable for cell-based pathway modulation experiments at low nanomolar concentrations, while its phenyl linker offers a distinct pharmacological fingerprint compared to pyridyl-based PI3K inhibitors [2].

Metabolic Stability Screening Comparator

Employ this compound as a fluorinated reference standard in microsomal stability assays when evaluating novel thiazolo[5,4-b]pyridine analogs. Its 2-fluorophenoxy group is predicted to confer resistance to CYP450-mediated oxidation relative to non-fluorinated analogs (ΔXLogP3 ≈ 1.9) [1], enabling direct measurement of metabolic half-life improvements in a head-to-head format.

Racemic Hit Identification for Chiral Lead Optimization

Deploy the racemic mixture in high-throughput screening (HTS) campaigns targeting PI3K or related lipid kinases, then follow up with enantiomer resolution (chiral HPLC or asymmetric synthesis) to attribute activity to the eutomer [1]. This strategy accelerates hit finding while deferring the cost of chiral separation to the validation stage, making it cost-effective for early discovery programs.

Scaffold-Hopping Reference in Kinase Inhibitor Design

Utilize 1020975-53-4 as a reference compound in scaffold-hopping exercises aimed at replacing the thiazolo[5,4-b]pyridine core with alternative heterocycles while maintaining the 2-fluorophenoxy-propanamide pharmacophore. Its well-defined substitution pattern and vendor-characterized PI3Kα activity provide a reliable baseline for assessing the potency impact of scaffold modifications [2].

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.